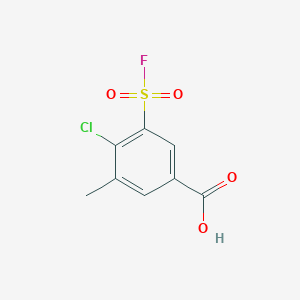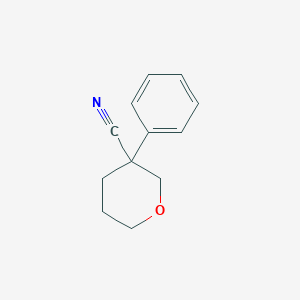
6-Bromo-4-chloro-7-fluoro-3-methylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-7-fluoro-3-methylquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties. The molecular formula of this compound is C10H7BrClFN2, and it has a molecular weight of 289.53 g/mol .
Preparation Methods
The synthesis of 6-Bromo-4-chloro-7-fluoro-3-methylquinolin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with various reagents under controlled conditions. For instance, the Gould-Jacob and Friedländer synthesis protocols are often employed for constructing the quinoline scaffold . Industrial production methods may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
6-Bromo-4-chloro-7-fluoro-3-methylquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines under specific conditions.
Cyclization Reactions: Cyclization reactions can be employed to form more complex heterocyclic structures.
Major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
6-Bromo-4-chloro-7-fluoro-3-methylquinolin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-fluoro-3-methylquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. It may also interact with DNA or RNA, interfering with replication and transcription processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Bromo-4-chloro-7-fluoro-3-methylquinolin-8-amine can be compared with other similar compounds, such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound shares a similar quinoline scaffold but has an additional carboxylate group, which can influence its reactivity and biological activity.
Fluoroquinolones: These compounds are well-known for their broad-spectrum antibacterial activity and are used as antibiotics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7BrClFN2 |
|---|---|
Molecular Weight |
289.53 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-fluoro-3-methylquinolin-8-amine |
InChI |
InChI=1S/C10H7BrClFN2/c1-4-3-15-10-5(7(4)12)2-6(11)8(13)9(10)14/h2-3H,14H2,1H3 |
InChI Key |
RZTHNGSTAXBSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2N=C1)N)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


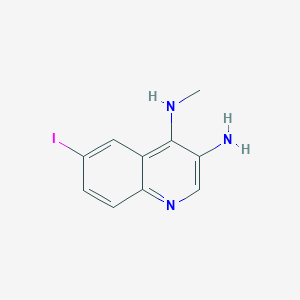

![Tert-butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13233497.png)
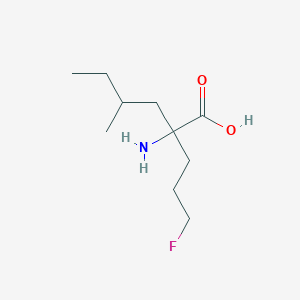
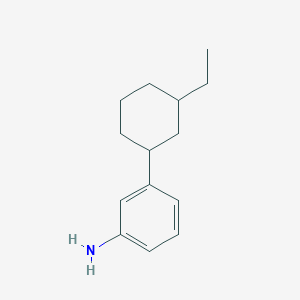
![4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13233514.png)
![5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B13233519.png)
![2',2'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]](/img/structure/B13233525.png)
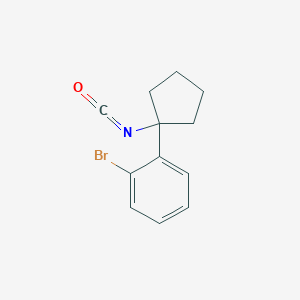
![1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13233540.png)
![Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate](/img/structure/B13233543.png)
![{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13233556.png)
